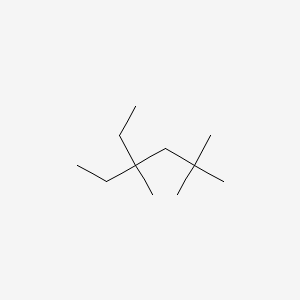

4-Ethyl-2,2,4-trimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-75-5 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-2,2,4-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-11(6,8-2)9-10(3,4)5/h7-9H2,1-6H3 |

InChI Key |

YFQDCXGMLYJDSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for 4-ethyl-2,2,4-trimethylhexane, a highly branched aliphatic hydrocarbon. Due to the absence of specific literature detailing the synthesis of this particular molecule, this document outlines plausible methodologies based on well-established organic chemistry principles for the formation of similar highly branched alkanes. The proposed routes are designed to be informative for researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. The key challenge is the construction of the quaternary carbon at position 4, which is substituted with an ethyl group, a methyl group, a propyl group, and a neopentyl group. Two primary strategies are proposed: a Grignard-based approach and an alkylation-based approach.

Pathway 1: Grignard Reagent Addition to a Ketone

This classic organometallic approach involves the synthesis of a tertiary alcohol intermediate via the addition of a Grignard reagent to a ketone, followed by deoxygenation to yield the final alkane.

Pathway 2: Alkylation of a Carbanion

This method involves the generation of a carbanion from a suitable precursor, which is then alkylated with an appropriate electrophile to construct the carbon skeleton.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental protocols for the proposed synthetic pathways. These protocols are based on general procedures for similar transformations and should be adapted and optimized for the specific substrates.

Pathway 1: Grignard-Based Synthesis

This pathway involves two main steps:

-

Synthesis of the tertiary alcohol, 4-ethyl-2,2,4-trimethylhexan-3-ol.

-

Deoxygenation of the tertiary alcohol to this compound.

Step 1: Synthesis of 4-Ethyl-2,2,4-trimethylhexan-3-ol via Grignard Reaction

The reaction involves the addition of sec-butylmagnesium bromide to 3,3-dimethyl-2-butanone (pinacolone).

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| 2-Bromobutane (B33332) | 137.02 | 15.07 g (12.5 mL) | 0.11 |

| 3,3-Dimethyl-2-butanone | 100.16 | 10.0 g (12.5 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| 1 M Hydrochloric acid | 36.46 | 100 mL | 0.10 |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromobutane in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy[1][2].

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-butanone in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

-

If a precipitate forms, add 1 M hydrochloric acid until the solids dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by vacuum distillation.

-

Step 2: Deoxygenation of 4-Ethyl-2,2,4-trimethylhexan-3-ol

The tertiary alcohol can be deoxygenated via a two-step procedure involving dehydration to an alkene followed by catalytic hydrogenation.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethyl-2,2,4-trimethylhexan-3-ol | 172.31 | 10.0 g | 0.058 |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

| 10% Palladium on Carbon | - | 0.5 g | - |

| Ethanol (B145695) | 46.07 | 100 mL | - |

| Hydrogen Gas | 2.02 | - | - |

Experimental Protocol:

-

Dehydration:

-

In a 100 mL round-bottom flask, place the tertiary alcohol.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to 100 °C for 1 hour.

-

Cool the mixture, add 50 mL of water, and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain the crude alkene mixture (isomers of 4-ethyl-2,2,4-trimethylhexene).

-

-

Hydrogenation:

-

Dissolve the crude alkene in ethanol in a hydrogenation flask.

-

Add 10% palladium on carbon catalyst.

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) at a pressure of 3-4 atm until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the ethanol by distillation.

-

The resulting crude this compound can be purified by fractional distillation.

-

Expected Yield and Purity (Based on Analogous Reactions):

| Step | Product | Theoretical Yield | Expected Yield (%) | Purity (%) |

| 1 | 4-Ethyl-2,2,4-trimethylhexan-3-ol | 17.23 g | 70-85 | >95 (after distillation) |

| 2 | This compound | 15.63 g | 80-90 (for both steps) | >98 (after distillation) |

Pathway 2: Alkylation-Based Synthesis

This pathway involves the alkylation of a suitable enolate or related carbanion. One plausible route is the alkylation of the enolate of 3,3-dimethyl-2-butanone with an ethyl halide, followed by a subsequent reaction sequence. A more direct, albeit challenging, approach would be the alkylation of a tertiary carbanion.

A Note on Feasibility: Direct alkylation at a sterically hindered carbon is often difficult. The following protocol is a conceptual outline.

Step 1: Formation of a Tertiary Halide

Synthesis of 2-bromo-2-methylbutane (B1582447) from 2-methyl-2-butanol (B152257).

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-2-butanol | 88.15 | 22.0 g (27.2 mL) | 0.25 |

| Concentrated Hydrobromic Acid (48%) | 80.91 | 75 mL | ~0.67 |

Experimental Protocol:

-

Combine 2-methyl-2-butanol and hydrobromic acid in a separatory funnel.

-

Shake the mixture for 10-15 minutes, periodically venting the funnel.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with cold concentrated sulfuric acid, then with water, and finally with 5% sodium bicarbonate solution.

-

Dry the crude 2-bromo-2-methylbutane over anhydrous calcium chloride and purify by distillation.

Step 2: Alkylation with a Neopentyl Nucleophile

This step would conceptually involve the reaction of the tertiary bromide with a neopentyl organometallic reagent, such as neopentylmagnesium bromide or neopentyllithium (B1624585).

Challenges: This step is prone to elimination reactions, especially with a tertiary halide. The use of organocuprates (Gilman reagents) might favor the substitution product.

Conceptual Protocol using a Gilman Reagent:

-

Preparation of Lithium Dineopentylcuprate:

-

Prepare neopentyllithium from neopentyl chloride and lithium metal in an inert solvent like pentane.

-

React two equivalents of neopentyllithium with one equivalent of copper(I) iodide in diethyl ether at a low temperature (e.g., -78 °C).

-

-

Alkylation:

-

Add the 2-bromo-2-methylbutane dropwise to the solution of the Gilman reagent at low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with aqueous ammonium chloride and work up as described for the Grignard reaction.

-

Quantitative Data (Estimated):

| Step | Product | Theoretical Yield | Expected Yield (%) | Purity (%) |

| 1 | 2-Bromo-2-methylbutane | 37.7 g | 75-85 | >97 (after distillation) |

| 2 | This compound | - | 20-40 (highly variable) | >95 (after purification) |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Caption: Grignard-based synthesis of this compound.

Caption: Alkylation-based synthesis using a Gilman reagent.

Concluding Remarks

The synthesis of highly branched alkanes such as this compound presents significant challenges, primarily related to steric hindrance and competing side reactions like elimination. The Grignard-based pathway is likely the more robust and higher-yielding approach for a laboratory setting. The alkylation route, while conceptually direct, would require substantial optimization to overcome the propensity for elimination reactions with tertiary halides. Both proposed routes offer a logical foundation for the synthesis of this target molecule and can serve as a starting point for further experimental investigation. The purification of the final product, a non-polar and relatively volatile alkane, would be best achieved by fractional distillation. Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be essential for structural confirmation.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Ethyl-2,2,4-trimethylhexane, a branched alkane with the molecular formula C₁₁H₂₄. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound or similar structures in their work. The guide details key properties, presents them in a structured tabular format for easy comparison, and outlines relevant experimental protocols for their determination. A logical diagram illustrating the relationship between the molecular structure and its physical characteristics is also provided.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family. Its highly branched structure significantly influences its physical and chemical properties, distinguishing it from its straight-chain isomer, undecane. Understanding these properties is crucial for applications in various fields, including its use as a solvent, in fuel formulations, or as a reference compound in analytical chemistry. This guide serves as a detailed reference for its fundamental physicochemical characteristics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 | g/mol |

| Boiling Point | 178 | °C |

| Density | 0.767 | g/mL |

| Refractive Index (n_D) | 1.431 | - |

| Melting Point | Not available (expected to be very low) | °C |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble | - |

| CAS Number | 61868-75-5 | - |

| SMILES | CCC(C)(CC)CC(C)(C)C | - |

Note on Melting Point: A specific melting point for this compound is not readily found in the literature. Highly branched alkanes often exhibit very low melting points and a tendency to form amorphous glasses upon cooling rather than crystalline solids, making the determination of a sharp melting point challenging.

Experimental Protocols

The determination of the physicochemical properties of liquid hydrocarbons like this compound is governed by standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point by Gas Chromatography

The boiling point of a pure compound or the boiling range of a petroleum fraction can be determined by gas chromatography (GC), often following methods based on ASTM D2887.

Methodology:

-

System Calibration: A calibration mixture containing a series of n-alkanes with known boiling points is injected into the gas chromatograph. The retention time of each n-alkane is recorded. A calibration curve of boiling point versus retention time is then plotted.

-

Sample Preparation: The this compound sample is prepared, typically by dissolving it in a suitable volatile solvent like carbon disulfide if necessary.

-

GC Analysis: A small volume of the prepared sample is injected into the GC. The instrument is equipped with a non-polar capillary column and a flame ionization detector (FID). The column oven temperature is programmed to increase at a constant rate.

-

Data Analysis: The retention time of the this compound peak is determined from the resulting chromatogram. The boiling point is then calculated by interpolating its retention time on the calibration curve established in step 1.

Determination of Density using a Digital Density Meter

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[1][2][3][4][5]

Methodology:

-

Apparatus Calibration: The digital density meter, which operates based on the oscillating U-tube principle, is calibrated using two reference standards of known density, typically dry air and distilled water.[2]

-

Temperature Control: The temperature of the instrument's measuring cell is set to the desired temperature (e.g., 20°C) and allowed to stabilize.

-

Sample Injection: A small volume (typically 1-2 mL) of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.[5]

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software then calculates and displays the density value.

-

Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement.

Determination of Refractive Index using a Refractometer

The refractive index of liquid hydrocarbons is a fundamental property that can be measured using a refractometer, with the procedure outlined in standard methods like ASTM D1218.[6][7][8][9]

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

-

Temperature Control: The prisms of the refractometer are brought to the desired measurement temperature (e.g., 20°C) using a circulating water bath.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism. The prisms are then closed and locked.

-

Measurement: The operator looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. Digital refractometers automate this process.

-

Cleaning: The prism surfaces are carefully cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol) after the measurement.

Determination of Solubility

The solubility of alkanes is determined by their nonpolar nature.

Methodology for Solubility in Water:

-

A known volume of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated vigorously for an extended period to ensure maximum contact between the two phases.

-

The mixture is then allowed to stand undisturbed until the two immiscible layers completely separate.

-

The aqueous layer is carefully sampled and analyzed using a sensitive technique such as gas chromatography to determine the concentration of the dissolved alkane. Due to the very low solubility of alkanes in water, this concentration is expected to be negligible.[10][11][12][13]

Methodology for Solubility in Organic Solvents:

-

Small, incremental amounts of this compound are added to a known volume of an organic solvent (e.g., hexane, toluene, or diethyl ether) at a constant temperature.

-

After each addition, the mixture is stirred until the solute is completely dissolved.

-

The point at which no more solute dissolves (i.e., a saturated solution is formed, or if the solute is a liquid, miscibility is observed) is noted. Alkanes are generally miscible in all proportions with other nonpolar organic solvents.[10][11][12][13]

Structure-Property Relationship

The molecular structure of this compound is directly responsible for its observed physicochemical properties. The diagram below illustrates these relationships.

Caption: Logical diagram showing how the molecular structure of this compound influences its key physicochemical properties.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The highly branched, nonpolar nature of this alkane governs its characteristic boiling point, density, refractive index, and solubility behavior. The information presented herein serves as a valuable resource for scientists and researchers working with this compound and similar aliphatic hydrocarbons.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. matestlabs.com [matestlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. All about Solubility of Alkanes [unacademy.com]

- 12. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

4-Ethyl-2,2,4-trimethylhexane CAS number 61868-75-5

An In-depth Technical Guide to 4-Ethyl-2,2,4-trimethylhexane (CAS: 61868-75-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for this compound. It is important to note that this compound is not extensively studied, and there is a significant lack of publicly available data regarding its specific biological activity, detailed experimental protocols for its synthesis, and dedicated toxicological studies. The information presented herein is compiled from chemical databases, safety data sheets for related compounds, and general literature on branched alkanes.

This compound is a highly branched aliphatic hydrocarbon. Its structure consists of a hexane (B92381) backbone with an ethyl group and three methyl groups at positions 2, 2, and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61868-75-5 | [1] |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molar Mass | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C)(CC)CC(C)(C)C | [1] |

| Boiling Point | ~178 °C | [2] |

| Density | ~0.767 g/mL | [2] |

| LogP (calculated) | 4.24890 | [2] |

Synthesis and Manufacturing

Potential Synthetic Routes

-

Alkylation: A plausible method involves the alkylation of a smaller alkane or alkene. For instance, the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable tertiary halide in the presence of a catalyst could be a viable route. Another approach is the acid-catalyzed alkylation of an isoalkane with an alkene.

-

Catalytic Cracking: In industrial settings, highly branched alkanes are often produced as byproducts during the catalytic cracking of larger hydrocarbon chains from petroleum feedstocks.

Below is a conceptual diagram illustrating a potential synthetic pathway via a Grignard reaction, which is a common method for forming carbon-carbon bonds.

Caption: A potential synthetic route to this compound via a Grignard reaction.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in public databases. However, based on its chemical structure, the expected spectroscopic features can be predicted. These predictions are valuable for the identification and characterization of the compound in a laboratory setting.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Multiple overlapping signals in the aliphatic region (~0.8-1.5 ppm).- A triplet corresponding to the methyl protons of the ethyl group.- A quartet corresponding to the methylene (B1212753) protons of the ethyl group.- Singlets for the gem-dimethyl protons and the other methyl group. |

| ¹³C NMR | - Multiple signals in the aliphatic region (~10-50 ppm).- Quaternary carbon signals will be present. |

| IR Spectroscopy | - C-H stretching vibrations just below 3000 cm⁻¹.- C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 156.- Characteristic fragmentation pattern for branched alkanes, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) groups. |

Biological Activity and Toxicology

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential therapeutic applications of this compound. Generally, highly branched alkanes are considered to be relatively inert and are often used as non-polar solvents or lubricants.

However, some microorganisms possess enzymatic pathways, such as those involving alkane hydroxylases, that can metabolize alkanes.[3][4] This could be a potential area of research for bioremediation or biotransformation studies.

Toxicology

No specific toxicological studies have been performed on this compound. However, data from related C11-C15 isoalkanes can provide some general guidance.

Table 3: General Toxicological Profile of C11-C15 Isoalkanes

| Endpoint | Observation | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Low toxicity | [5][6] |

| Aspiration Hazard | Considered an aspiration hazard | [5][6] |

| Skin/Eye Irritation | Not expected to be an irritant | [5][6] |

| Dermal Sensitization | Not expected to be a sensitizer | [5][6] |

| Persistence and Bioaccumulation | Not expected to be a Persistent, Bioaccumulative, and Toxic (PBT) substance. | [5][6] |

It is crucial to handle this compound in a well-ventilated area and to take precautions to avoid ingestion and aspiration.

Experimental and Analytical Workflow

For a novel or uncharacterized compound like this compound, a systematic workflow is essential for its proper characterization and evaluation. The following diagram illustrates a logical experimental workflow.

Caption: A logical workflow for the characterization and evaluation of a novel branched alkane.

Potential Applications

Given its properties as a highly branched, non-polar molecule, this compound could potentially be used in the following areas:

-

Specialty Solvent: Its non-polar nature and relatively low reactivity could make it suitable as a solvent in specific chemical reactions or extraction processes.

-

Reference Standard: In analytical chemistry, particularly in gas chromatography, it could serve as a reference standard for the identification of branched alkanes in complex mixtures like gasoline or other petroleum products.

-

Component in Lubricants and Fuels: Branched alkanes are known to improve the octane (B31449) rating of gasoline and are components of some lubricating oils.[7]

It is important to reiterate that these are potential applications based on the properties of similar compounds and would require experimental validation.

References

- 1. This compound | C11H24 | CID 23556168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:61868-75-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. santos.com [santos.com]

- 6. santos.com [santos.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Ethyl-2,2,4-trimethylhexane, a saturated branched alkane. While not commonly associated with drug development due to its hydrocarbon nature, its synthesis and characterization provide a valuable case study in organic chemistry. This guide details its molecular structure, physicochemical properties, predicted spectroscopic data, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity. A detailed experimental workflow for its synthesis via a Grignard reaction is also provided.

Molecular Structure and Identification

This compound is an isomer of undecane (B72203) with the chemical formula C₁₁H₂₄.[1][2] Its structure features a hexane (B92381) backbone with two methyl groups at position 2, and a methyl and an ethyl group at position 4. The systematic IUPAC name for this compound is this compound.[2]

Below is a diagram representing the logical structure of the molecule, highlighting the carbon backbone and substituent groups.

Caption: Molecular graph of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 61868-75-5 | [2][3] |

| Density | 0.767 g/mL | [1] |

| Boiling Point | 178 °C | [1] |

| Molar Volume | 203.9 mL/mol | [1] |

| Refractive Index | 1.431 | [1] |

| SMILES | CCC(C)(CC)CC(C)(C)C | [1][2] |

| InChIKey | YFQDCXGMLYJDSG-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

Due to a lack of readily available experimental spectra for this compound, the following tables present predicted data based on established principles of NMR and mass spectrometry for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on standard additive models for alkanes. These values are estimates and may differ from experimental results.

Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C1-H ₃ | ~0.85 | s | 9H |

| C3-H ₂ | ~1.25 | s | 2H |

| C5-H ₂ | ~1.15 | q | 2H |

| C6-H ₃ | ~0.88 | t | 3H |

| C4-CH₂-CH ₃ | ~0.80 | t | 3H |

| C4-CH ₂-CH₃ | ~1.30 | q | 2H |

| C4-CH ₃ | ~0.83 | s | 3H |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~31.5 |

| C2 | ~33.0 |

| C3 | ~50.0 |

| C4 | ~38.0 |

| C5 | ~25.0 |

| C6 | ~14.0 |

| C4-CH₂-C H₃ | ~8.0 |

| C4-C H₂-CH₃ | ~34.0 |

| C4-C H₃ | ~28.0 |

Mass Spectrometry (MS)

The fragmentation of branched alkanes in mass spectrometry is characterized by cleavage at the branching points to form stable carbocations.[4][5][6] The molecular ion peak (M⁺) for highly branched alkanes is often weak or absent.[7]

Predicted Mass Spectrometry Fragmentation Pattern

| m/z | Proposed Fragment | Notes |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺), expected to be of very low abundance. |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group from C4, forming a tertiary carbocation. |

| 99 | [M - C₄H₉]⁺ | Loss of a tert-butyl group from the C1-C2 bond cleavage. |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C3-C4 bond with loss of a C₅H₁₁ radical. |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak for molecules with this moiety. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis of this compound by the reaction of a Grignard reagent with a suitable ketone, followed by reduction. This is a well-established method for forming carbon-carbon bonds.[8][9][10][11]

Step 1: Synthesis of the Grignard Reagent (tert-Butylmagnesium chloride)

-

Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Add magnesium turnings (1.2 equivalents) to the flask.

-

Initiation: Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with Ketone (2-Pentanone)

-

Cooling: Cool the prepared Grignard reagent to 0 °C in an ice bath.

-

Addition of Ketone: Add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol (4-Ethyl-2,2-dimethyl-4-hexanol).

Step 3: Reduction of the Tertiary Alcohol

A direct, high-yield reduction of a tertiary alcohol to an alkane can be challenging. A common approach involves the conversion of the alcohol to a halide or tosylate followed by reduction with a reagent like lithium aluminum hydride. A more direct, though often lower-yielding, method is the Wolff-Kishner reduction of the precursor ketone.

The following is a general protocol for the Wolff-Kishner reduction of a ketone, which could be adapted to produce the target alkane from a different synthetic route starting with a ketone precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the precursor ketone, diethylene glycol, and hydrazine (B178648) hydrate (B1144303) (excess).

-

Addition of Base: Add potassium hydroxide (B78521) pellets to the mixture.

-

Reflux: Heat the mixture to reflux for 1 hour.

-

Distillation: Replace the reflux condenser with a distillation head and remove the water and excess hydrazine by distillation until the reaction temperature reaches ~200 °C.

-

Completion of Reaction: Maintain the reaction at this temperature until the evolution of nitrogen ceases.

-

Workup: Cool the reaction mixture, add water, and extract the product with pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation to yield the pure alkane.

The logical workflow for the synthesis is illustrated below.

Caption: Synthetic workflow for this compound.

Structural Information

Alkanes consist of sp³ hybridized carbon atoms, leading to a tetrahedral geometry with bond angles of approximately 109.5°.[12][13] The carbon-carbon and carbon-hydrogen single bonds allow for free rotation.[13]

Typical Bond Lengths and Angles in Alkanes

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C-C | ~1.54 | H-C-H | ~109.5 |

| C-H | ~1.09 | H-C-C | ~109.5 |

Note: These are average values; actual bond lengths and angles can vary slightly due to steric hindrance from bulky substituent groups.[12]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and predicted spectroscopic data for this compound. A plausible and detailed synthetic protocol based on the Grignard reaction has been outlined, offering a practical approach for its preparation in a laboratory setting. While this specific alkane may not have direct applications in drug development, the principles of its synthesis and characterization are fundamental to organic chemistry and relevant to the broader scientific community.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C11H24 | CID 23556168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:61868-75-5 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 12. Alkane - Wikipedia [en.wikipedia.org]

- 13. oit.edu [oit.edu]

A Technical Guide to the IUPAC Nomenclature of 4-Ethyl-2,2,4-trimethylhexane

Abstract: The systematic naming of chemical compounds is a cornerstone of organic chemistry, ensuring unambiguous communication among researchers. The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system for this purpose. This document provides a detailed analysis of the IUPAC name 4-Ethyl-2,2,4-trimethylhexane, confirming its validity through a systematic application of nomenclature rules. We dissect the process into a multi-step protocol, including the identification of the parent chain, correct numbering, and assembly of the final name, thereby demonstrating the logical consistency of the given name.

Introduction to IUPAC Nomenclature

The IUPAC nomenclature system is a logical set of rules designed to provide a unique and unambiguous name for every distinct chemical compound.[1] For alkanes, this system focuses on identifying the foundational carbon skeleton and the location of any branching substituent groups. The name this compound corresponds to the saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄.[2] This guide serves as a technical breakdown of the rules and logical steps that validate this specific name.

Systematic Name Derivation Protocol

The derivation of an IUPAC name is a procedural process. Below, we detail the steps applied to the structure corresponding to this compound.

Step 1: Identification of the Parent Hydrocarbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule.[1] This chain forms the base (parent) name of the alkane.

-

Procedure: For the structure , several potential chains can be traced. The two longest possible continuous chains both contain six carbon atoms.

-

The linear, horizontal chain.

-

A chain beginning at C1, proceeding to C4, and continuing through the two carbons of the ethyl group.

-

-

Tie-Breaker Rule: When two or more chains have the same maximum length, the chain with the greatest number of substituent groups is chosen as the parent.[3] In this specific case, both 6-carbon chains possess four substituents, meaning this tie-breaker does not resolve the choice. As both potential parent chains yield the same final name, the horizontal chain is selected for clarity.

Step 2: Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to assign a locant (positional number) to each substituent.

-

Procedure: The chain is numbered from one end to the other. The guiding principle is the "lowest locant rule," which states that the chain should be numbered starting from the end nearest to a substituent group.[1][4] This ensures the set of locants is the lowest possible.

-

Analysis:

-

Left-to-Right Numbering: Substituents are located at positions 2, 2, 4, and 4. The resulting locant set is {2,2,4,4}.

-

Right-to-Left Numbering: Substituents are located at positions 3, 3, 5, and 5. The resulting locant set is {3,3,5,5}.

-

Step 3: Identification and Naming of Substituents

With the parent chain correctly numbered, the groups attached to it are identified and named. Alkyl substituents are named by changing the "-ane" suffix of the corresponding alkane to "-yl".[5]

-

Identified Groups:

-

At position 2: Two one-carbon groups, named methyl .

-

At position 4: One one-carbon group, named methyl .

-

At position 4: One two-carbon group, named ethyl .

-

Step 4: Assembly of the Systematic Name

The final step involves assembling the identified components into a single, correctly formatted name.

-

Procedure:

-

Alphabetize Substituents: The substituent names are listed in alphabetical order (ethyl before methyl). Prefixes such as "di-", "tri-", etc., are not considered for alphabetization.[6][7]

-

Group Identical Substituents: Multiple occurrences of the same substituent are grouped using prefixes (di, tri, tetra).[3][6] In this case, the three methyl groups are combined to "trimethyl."

-

Combine Components: The name is assembled by writing the alphabetized substituents with their locants, followed by the parent name. Numbers are separated from letters with hyphens, and from each other with commas.

-

-

Assembly:

-

The ethyl group is at position 4: 4-Ethyl

-

The three methyl groups are at positions 2, 2, and 4: 2,2,4-trimethyl

-

The parent chain is hexane.

-

Final IUPAC Name: this compound

-

Data Summary

The decisions made during the naming protocol can be summarized in tabular form for clarity.

Table 1: Analysis of Potential Parent Chains

| Chain Path Description | Length (Carbons) | Number of Substituents | Selection Status |

|---|---|---|---|

| Horizontal Chain (C1-C6) | 6 | 4 | Selected |

| Chain from C1 through Ethyl Group | 6 | 4 | Equivalent |

Table 2: Comparison of Numbering Schemes for the Selected Parent Chain

| Numbering Direction | Substituent Locant Set | First Point of Difference | Selection Status |

|---|---|---|---|

| Left-to-Right | {2, 2, 4, 4} | 2 | Selected |

| Right-to-Left | {3, 3, 5, 5} | 3 | Rejected |

Workflow Visualization

The logical flow of the IUPAC naming protocol as applied to this molecule can be represented as a workflow diagram.

Caption: Logical workflow for deriving the IUPAC name this compound.

Conclusion

Through a rigorous, step-by-step application of the International Union of Pure and Applied Chemistry's nomenclature rules, the name This compound is validated as the correct and unambiguous descriptor for the specified branched alkane. The process, involving the determination of the parent chain, application of the lowest locant rule for numbering, and alphabetical assembly of substituents, confirms that the provided name adheres strictly to international standards.

References

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. This compound | C11H24 | CID 23556168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemexplained.com [organicchemexplained.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Ethyl-2,2,4-trimethylhexane

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Ethyl-2,2,4-trimethylhexane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a theoretical understanding of the spectral properties of this compound. This document outlines the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar branched alkanes.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Interpretation |

| 156 | [C₁₁H₂₄]⁺• | Molecular Ion (M⁺•) - Expected to be of very low abundance or absent. |

| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 99 | [C₇H₁₅]⁺ | Loss of a propyl radical (•CH₂CH₂CH₃) or subsequent fragmentation |

| 85 | [C₆H₁₃]⁺ | Cleavage at the quaternary carbon, loss of a tert-butyl radical (•C(CH₃)₃) |

| 71 | [C₅H₁₁]⁺ | Fragmentation leading to a stable tertiary carbocation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (base peak) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton Type | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (t-butyl) | -C(CH₃)₃ | 0.85 - 0.95 | Singlet | 9H |

| Methyl (ethyl) | -CH₂CH₃ | 0.80 - 0.90 | Triplet | 3H |

| Methylene (hexane chain) | -C-CH₂ -C(CH₃)₃ | 1.15 - 1.25 | Singlet | 2H |

| Methylene (ethyl) | -CH₂ CH₃ | 1.25 - 1.40 | Quartet | 2H |

| Methyl (on quaternary C) | -C(CH₃ )(CH₂CH₃)- | 0.75 - 0.85 | Singlet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃

| Carbon Type | Structure | Predicted Chemical Shift (δ, ppm) |

| Quaternary | C (CH₃)₃ | 30 - 35 |

| Quaternary | -C (CH₃)(CH₂CH₃)- | 35 - 40 |

| Methylene | -C H₂-C(CH₃)₃ | 50 - 55 |

| Methylene | -C H₂CH₃ | 25 - 30 |

| Methyl | -C(C H₃)₃ | 30 - 35 |

| Methyl | -CH₂C H₃ | 5 - 10 |

| Methyl | -C(C H₃)(CH₂CH₃)- | 20 - 25 |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (scissoring) | Medium |

| 1385 - 1365 | C-H bend (methyl rock) | Medium |

| ~720 | C-H rock (long chain) | Weak |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of alkanes are provided below. These are general procedures and would be applicable for acquiring data for this compound.

2.1 Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

Sample Preparation: The sample is diluted in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 20-200.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

2.3 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample is dissolved in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄).

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the salt plates (or solvent) is recorded and subtracted from the sample spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.

An In-depth Technical Guide to the Thermal Stability of 4-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkane Thermal Stability

Alkanes, being saturated hydrocarbons with only C-C and C-H single bonds, are generally considered to be thermally stable. However, at elevated temperatures, they undergo a process known as pyrolysis or thermal cracking, which involves the cleavage of these bonds to form smaller, often unsaturated, hydrocarbons. The stability of an alkane is intrinsically linked to its molecular structure. A key principle is that branched alkanes exhibit greater thermal stability compared to their straight-chain isomers.[1] This increased stability is attributed to a more compact molecular structure and differences in intramolecular forces. The thermal decomposition of alkanes is a critical consideration in various industrial applications, including their use as fuels, lubricants, and solvents, where they may be subjected to high-temperature environments.

Predicted Thermal Stability of 4-Ethyl-2,2,4-trimethylhexane

This compound (C11H24) is a highly branched alkane. Based on general trends, its thermal stability is expected to be significantly higher than that of its linear isomer, n-undecane. The rate of pyrolysis for alkanes tends to increase with molecular weight and the degree of branching.[2][3][4] The complex structure of this compound, featuring quaternary and tertiary carbon centers, influences which bonds are most likely to break first during thermal decomposition.

While specific decomposition temperatures for this compound are not documented, a comparative analysis with other branched alkanes can provide an estimate. For instance, the autoignition temperature of 2,2,4-trimethylpentane (B7799088) (isooctane), a similarly structured but smaller alkane, is 418°C.[5] It is reasonable to infer that the thermal decomposition of this compound would commence in a comparable temperature range under inert conditions, likely between 400°C and 500°C.

Comparative Thermal Stability Data

To contextualize the expected thermal properties of this compound, the following table summarizes data for related alkanes.

| Compound | Molecular Formula | Structure | Boiling Point (°C) | Autoignition Temperature (°C) |

| n-Octane | C8H18 | Straight-chain | 125.7 | 220 |

| 2,2,4-Trimethylpentane (Isooctane) | C8H18 | Branched | 99.2 | 418[5] |

| n-Decane | C10H22 | Straight-chain | 174.1 | 210 |

| n-Undecane | C11H24 | Straight-chain | 196 | Not readily available |

| This compound (Predicted) | C11H24 | Highly Branched | ~178 | Likely > 400 |

Mechanism of Thermal Decomposition: A Free-Radical Pathway

The thermal cracking of alkanes proceeds via a free-radical chain reaction mechanism, which is characterized by three main stages: initiation, propagation, and termination.

Initiation

The process begins with the homolytic cleavage of the weakest bond in the molecule to form two free radicals. In alkanes, C-C bonds are generally weaker than C-H bonds and are therefore more likely to break first. For this compound, several C-C bonds could potentially cleave. The bond between the quaternary carbon at position 4 and the ethyl group, or the bond between the two quaternary carbons (C2 and C4), are likely candidates for initial fission due to the stability of the resulting tertiary and quaternary radicals.

Propagation

Once initiated, the free radicals can participate in a series of propagation steps that generate new radicals and the final decomposition products. These steps include:

-

Hydrogen Abstraction: A radical removes a hydrogen atom from another molecule, forming a new, more stable molecule and a new radical.

-

β-Scission: A radical can decompose by breaking a C-C bond at the beta position relative to the radical center, resulting in the formation of an alkene and a smaller alkyl radical.

Termination

The chain reaction concludes when two free radicals combine to form a stable, non-radical product.

Predicted Decomposition Pathway for this compound

A plausible primary decomposition pathway for this compound is initiated by the cleavage of the C-C bond between the C4 quaternary carbon and the ethyl group, yielding an ethyl radical and a 2,2,4-trimethylhexyl radical. Subsequent β-scission and hydrogen abstraction reactions would lead to a variety of smaller alkanes and alkenes, such as isobutylene, propene, and ethane.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of liquid hydrocarbons like this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition.

Experimental Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a linear rate (e.g., 10°C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and the peak maximum of the decomposition exotherm provide information about the thermal stability.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a robust theoretical framework allows for a reliable prediction of its behavior at elevated temperatures. As a highly branched alkane, it is expected to possess greater thermal stability than its linear isomer, n-undecane. Its decomposition is predicted to follow a free-radical chain reaction mechanism, initiating with the cleavage of its weakest C-C bonds and propagating through a series of hydrogen abstraction and β-scission reactions to yield a mixture of smaller alkanes and alkenes. Empirical determination of its precise decomposition profile can be achieved through standardized thermal analysis techniques such as TGA and DSC, following the detailed protocols outlined in this guide. This information is crucial for professionals in fields where the thermal limits of such compounds are a critical operational parameter.

References

An In-depth Technical Guide to the Solubility of 4-Ethyl-2,2,4-trimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Alkane Solubility

The solubility of any compound is dictated by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1][2][3][4] Alkanes, such as 4-Ethyl-2,2,4-trimethylhexane, are nonpolar molecules, and their primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4] Consequently, they exhibit poor solubility in polar solvents like water but are generally miscible with non-polar organic solvents.[1][2][3][4]

For an alkane to dissolve in an organic solvent, the energy required to break the existing van der Waals forces between both the solute and solvent molecules is compensated by the formation of new van der Waals forces between the solute and solvent.[1][2][3][4] This energetic balance facilitates the dissolution process.

Qualitative Solubility of this compound

Based on its molecular structure as a highly branched, nonpolar C11 alkane, this compound is expected to be highly soluble in a range of non-polar and weakly polar organic solvents. This is supported by qualitative data for its structural isomers, such as 2,3,5-trimethylhexane (B89830) and 2,3,3-trimethylhexane, which are reported to be readily soluble in solvents like hexane, benzene, and ether.[5][6]

Expected Solubility Profile:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; similar nonpolar nature and van der Waals intermolecular forces. |

| Non-polar Aromatic | Benzene, Toluene, Xylene | High | Nonpolar characteristics facilitate dissolution, though aromatic pi-stacking is not a primary interaction. |

| Weakly Polar Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The nonpolar hydrocarbon portion of the ether molecules interacts favorably with the alkane. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | While possessing some polarity, the overall nonpolar character allows for significant alkane solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | The significant dipole moment of these solvents makes them less compatible with nonpolar alkanes. |

| Polar Protic | Ethanol, Methanol, Water | Very Low / Insoluble | Strong hydrogen bonding in these solvents prevents effective solvation of the nonpolar alkane molecules. |

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is a reliable and straightforward approach for obtaining quantitative solubility data.[7][8]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Place the vial in a temperature-controlled bath and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure the solution reaches equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for several hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish or beaker. The filtration step is crucial to remove any undissolved micro-droplets of the solute.

-

-

Solvent Evaporation:

-

Weigh the evaporating dish containing the known volume of the saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solute but sufficient to evaporate the solvent. A vacuum desiccator can also be used to expedite the process.

-

-

Mass Determination and Calculation:

-

Once the solvent has been completely evaporated, allow the evaporating dish containing the solute residue to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

-

The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Calculate the solubility in desired units (e.g., g/100 g solvent, g/100 mL solvent, or mole fraction).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as they are often flammable and may have associated health risks.

Logical Framework for Solubility

The solubility of this compound is a function of the interplay between its molecular structure and the properties of the organic solvent. This relationship can be visualized as a logical pathway.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be systematically tabulated in scientific literature, a strong theoretical and qualitative understanding of its behavior can be established. As a nonpolar, branched alkane, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For researchers and professionals requiring precise quantitative data, the provided gravimetric experimental protocol offers a robust method for its determination. The logical framework presented visually summarizes the key molecular interactions that govern the solubility of this compound, providing a valuable tool for solvent selection and formulation development.

References

- 1. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

literature review of 4-Ethyl-2,2,4-trimethylhexane research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,2,4-trimethylhexane is a highly branched aliphatic alkane with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, it is a nonpolar organic compound. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and typical reactions. Due to the limited specific research available on this particular isomer, this guide also draws upon general principles and experimental data for closely related highly branched alkanes.

Chemical and Physical Properties

The structural arrangement of this compound, featuring a hexane (B92381) backbone with an ethyl group and three methyl groups at the 2 and 4 positions, results in specific physical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molar Mass | 156.31 g/mol | [1][2] |

| Boiling Point | ~178 °C | |

| Density | ~0.767 g/mL at room temperature | |

| Refractive Index | ~1.431 | |

| SMILES | CCC(C)(CC)CC(C)(C)C | [1] |

| InChIKey | YFQDCXGMLYJDSG-UHFFFAOYSA-N | [1][2] |

| CAS Number | 61868-75-5 | [1][3] |

Synthesis of this compound

The synthesis of highly branched alkanes like this compound is not commonly detailed in readily available literature, suggesting it is not a primary target for synthesis in academic or pharmaceutical research. However, general synthetic routes for such compounds can be inferred from established organic chemistry principles.

General Synthesis Approach: Grignard Reaction

A plausible laboratory-scale synthesis would involve a Grignard reaction, a common method for forming carbon-carbon bonds. This multi-step process would be followed by dehydration and hydrogenation.

Experimental Protocol:

-

Grignard Reagent Formation: An appropriate alkyl halide (e.g., an ethyl or propyl halide) is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent.

-

Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone that possesses the required carbon skeleton. For this compound, a potential starting ketone could be 2,2-dimethyl-4-hexanone. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

-

Acidic Workup: The resulting magnesium alkoxide intermediate is treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide and yield a tertiary alcohol.

-

Dehydration: The tertiary alcohol is then dehydrated to form an alkene. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

-

Hydrogenation: The final step is the hydrogenation of the alkene to the desired alkane. This is carried out using a catalyst, commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Reactions of this compound

As a saturated alkane, this compound exhibits low reactivity. Its reactions are characteristic of alkanes and generally require significant energy input, such as high temperatures or UV light, to proceed.[4]

Combustion

In the presence of sufficient oxygen, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[4]

Reaction: 2 C₁₁H₂₄(l) + 35 O₂(g) → 22 CO₂(g) + 24 H₂O(g) + Heat

Halogenation

Halogenation of this compound can occur in the presence of UV light or at high temperatures.[4] This free-radical substitution reaction is typically non-selective and can lead to a mixture of mono- and poly-halogenated products.

Experimental Protocol (General):

-

Reactant Mixture: Liquid this compound is placed in a reaction vessel.

-

Halogen Introduction: A halogen, such as chlorine (Cl₂) or bromine (Br₂), is bubbled through the alkane.

-

Initiation: The reaction mixture is exposed to UV light or heated to a high temperature to initiate the formation of halogen radicals.

-

Propagation: The halogen radicals abstract hydrogen atoms from the alkane, forming an alkyl radical. This radical then reacts with a halogen molecule to form the halogenated alkane and a new halogen radical, continuing the chain reaction.

-

Termination: The reaction terminates when radicals combine.

-

Product Separation: The resulting mixture of products is typically separated by fractional distillation.

Catalytic Cracking and Reforming

In industrial applications, particularly in petroleum refining, branched alkanes like this compound can undergo catalytic cracking and reforming. These processes are used to produce smaller, more valuable hydrocarbons, such as those found in gasoline.

-

Catalytic Cracking: This process involves breaking the C-C bonds of larger hydrocarbons at high temperatures and in the presence of a catalyst (e.g., zeolites) to form smaller alkanes and alkenes.

-

Catalytic Reforming: This process involves the structural rearrangement (isomerization) of alkanes to produce more highly branched isomers, which have higher octane (B31449) ratings.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be complex, showing multiple signals in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the different types of methyl and methylene (B1212753) protons in the molecule. The integration of these signals would correspond to the number of protons of each type.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely result in significant fragmentation of the molecular ion. Common fragments would correspond to the loss of methyl (CH₃) and ethyl (C₂H₅) groups.

Conclusion

This compound is a highly branched C₁₁ alkane whose properties are largely defined by its structure. While specific, in-depth research on this particular isomer is scarce in the public domain, its synthesis and reactivity can be understood through the well-established principles of alkane chemistry. The primary reactions it undergoes are combustion and free-radical halogenation, typical for a saturated hydrocarbon. Its relevance is likely confined to its presence as a component in complex hydrocarbon mixtures such as fuels and lubricants, where its high degree of branching can influence properties like octane rating and viscosity. Further research would be required to elucidate any unique properties or potential applications of this specific molecule.

References

Methodological & Application

Application Notes and Protocols for 4-Ethyl-2,2,4-trimethylhexane as a Potential Fuel Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on 4-ethyl-2,2,4-trimethylhexane as a dedicated fuel additive is not extensively documented in publicly available literature, its molecular structure as a highly branched C11 alkane provides a strong theoretical basis for its potential application in enhancing gasoline performance. This document outlines the inferred properties of this compound as a fuel additive and provides detailed experimental protocols for its comprehensive evaluation.

Branched-chain alkanes are known to be crucial components of gasoline, primarily due to their superior anti-knocking characteristics compared to their straight-chain counterparts.[1][2][3] The intricate structure of branched alkanes promotes more controlled combustion within an engine's cylinders, preventing premature detonation (knocking) and leading to increased efficiency and reduced engine wear.[1][2] The well-established reference for octane (B31449) rating, 2,2,4-trimethylpentane (B7799088) (isooctane), exemplifies the desirable properties of highly branched alkanes.[2][4]

Inferred Properties and Potential Applications

Based on its chemical structure, this compound is anticipated to exhibit the following properties relevant to its use as a fuel additive:

-

High Octane Rating: The significant degree of branching in its structure suggests a high Research Octane Number (RON) and Motor Octane Number (MON), contributing to the prevention of engine knock.

-

Good Combustion Characteristics: As a saturated hydrocarbon, its combustion in the presence of sufficient oxygen is expected to yield primarily carbon dioxide and water.[5] Its branched nature may lead to cleaner combustion compared to linear alkanes of similar carbon number.[6]

-

Fuel Blend Component: It could serve as a valuable component in gasoline blends to increase the overall octane rating of the fuel stock.

Data Presentation: Templates for Experimental Results

The following tables are templates designed for the systematic recording of experimental data obtained during the evaluation of this compound as a fuel additive.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₁₁H₂₄ | - |

| Molar Mass | 156.31 | g/mol |

| Boiling Point | ~178 | °C |

| Density at 20°C | 0.767 | g/mL |

| Research Octane Number (RON) | To be determined | - |

| Motor Octane Number (MON) | To be determined | - |

| Reid Vapor Pressure (RVP) | To be determined | psi |

| Heat of Combustion | To be determined | kJ/mol |

Table 2: Engine Performance Evaluation with Fuel Blends

| Fuel Blend (vol% in Base Fuel) | Power Output (at specified RPM) | Torque (at specified RPM) | Brake Specific Fuel Consumption (BSFC) |

| Base Fuel (0%) | |||

| 5% Additive | |||

| 10% Additive | |||

| 20% Additive |

Table 3: Emissions Analysis of Fuel Blends

| Fuel Blend (vol% in Base Fuel) | CO Emissions (g/km) | NOx Emissions (g/km) | Unburned Hydrocarbons (UHC) (g/km) | Particulate Matter (PM) (g/km) |

| Base Fuel (0%) | ||||

| 5% Additive | ||||

| 10% Additive | ||||

| 20% Additive |

Experimental Protocols

The following protocols outline the methodologies for a comprehensive evaluation of this compound as a fuel additive.

Protocol 1: Determination of Octane Number

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of pure this compound and its blends with a base gasoline.

Methodology:

-

Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is to be used, prepared according to ASTM D2699 for RON and ASTM D2700 for MON testing.

-

Fuel Samples: Prepare blends of this compound with a certified base gasoline at various concentrations (e.g., 5%, 10%, 20% by volume).

-

Testing Procedure:

-

Calibrate the CFR engine using reference fuels (isooctane and n-heptane).

-

Run the engine on the base gasoline to establish a baseline knock intensity.

-

Sequentially test each fuel blend, adjusting the compression ratio to match the knock intensity of the baseline fuel.

-

The octane number is determined by comparing the knock intensity of the test fuel with that of primary reference fuel blends.

-

-

Data Analysis: Record the RON and MON values for each blend and the pure compound.

Protocol 2: Engine Dynamometer Testing for Performance Evaluation

Objective: To evaluate the effect of this compound on engine performance parameters such as power, torque, and fuel consumption.

Methodology:

-

Engine Setup: A multi-cylinder spark-ignition engine will be coupled to a dynamometer. The engine should be equipped with sensors to measure speed, load, and fuel flow.

-

Fuel Blends: Prepare the same fuel blends as in Protocol 1.

-

Test Cycle: The engine will be operated under a standardized test cycle that simulates various driving conditions (e.g., the Federal Test Procedure - FTP).

-

Data Acquisition: Continuously record engine speed, torque, power output, and fuel consumption throughout the test cycle.

-

Data Analysis: Calculate the average power, torque, and brake specific fuel consumption (BSFC) for each fuel blend. Compare the results to the baseline performance with the base fuel.

Protocol 3: Emissions Analysis

Objective: To measure the impact of this compound on regulated exhaust emissions.

Methodology:

-

Instrumentation: The engine exhaust will be connected to a gas analyzer capable of measuring carbon monoxide (CO), nitrogen oxides (NOx), unburned hydrocarbons (UHC), and particulate matter (PM).

-

Test Procedure: Emissions will be measured concurrently with the engine dynamometer testing (Protocol 2) during the standardized test cycle.

-

Data Collection: Collect emissions data for each of the fuel blends.

-

Data Analysis: Analyze the concentration of each pollutant in the exhaust gas for the different fuel blends and compare them to the emissions from the base fuel. The results should be reported in grams per kilometer (g/km) or a similar standard unit.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound as a fuel additive.

Caption: Logical relationship between molecular structure and potential application as a fuel additive.

References

- 1. ftloscience.com [ftloscience.com]